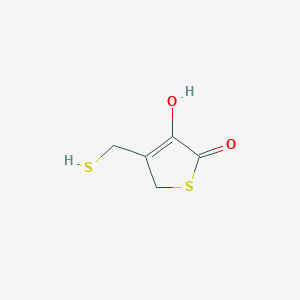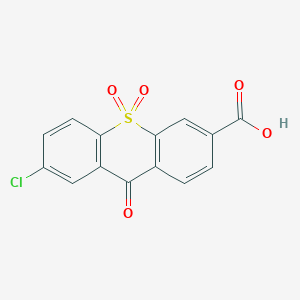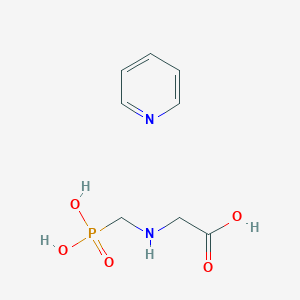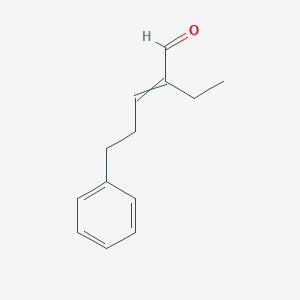
3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a hydroxyl group, a sulfanylmethyl group, and a ketone group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxythiophene-2(5H)-one with a suitable sulfanylmethylating agent under controlled conditions. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The sulfanylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophenes with various functional groups.
Applications De Recherche Scientifique
3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one involves its interaction with specific molecular targets and pathways The hydroxyl and sulfanylmethyl groups play a crucial role in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxythiophene-2(5H)-one: Lacks the sulfanylmethyl group.
4-(Sulfanylmethyl)thiophen-2(5H)-one: Lacks the hydroxyl group.
3-Hydroxy-4-methylthiophen-2(5H)-one: Contains a methyl group instead of a sulfanylmethyl group.
Uniqueness
3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one is unique due to the presence of both hydroxyl and sulfanylmethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and research applications.
Propriétés
Numéro CAS |
52987-70-9 |
|---|---|
Formule moléculaire |
C5H6O2S2 |
Poids moléculaire |
162.2 g/mol |
Nom IUPAC |
4-hydroxy-3-(sulfanylmethyl)-2H-thiophen-5-one |
InChI |
InChI=1S/C5H6O2S2/c6-4-3(1-8)2-9-5(4)7/h6,8H,1-2H2 |
Clé InChI |
TVAMMSJNYRYCGU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)S1)O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)
![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)

![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)




